10-Bromo-1-decyne (CAS 228403-46-1): A Bifunctional Scaffold for Advanced Molecular Design and Click Chemistry
10-Bromo-1-decyne (CAS 228403-46-1): A Bifunctional Scaffold for Advanced Molecular Design and Click Chemistry
Executive Summary
In modern organic synthesis and chemical biology, the demand for versatile, orthogonal building blocks is paramount. 10-Bromo-1-decyne (CAS 228403-46-1) serves as a highly efficient bifunctional aliphatic linker. Characterized by a terminal alkyne and a primary alkyl bromide separated by an eight-carbon lipophilic spacer, this molecule offers a unique structural dichotomy. This technical guide explores the mechanistic causality behind its dual reactivity, detailing its critical role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), cross-coupling reactions, and advanced drug discovery workflows.
Chemical Profiling and Physiochemical Properties
Understanding the intrinsic properties of 10-Bromo-1-decyne is critical for optimizing reaction conditions and predicting its behavior in complex synthetic environments. The 10-carbon chain imparts significant lipophilicity, which is frequently leveraged in drug design to enhance membrane permeability or to serve as a hydrophobic anchor in lipid-like molecular probes.
Table 1: Physiochemical Properties of 10-Bromo-1-decyne
| Property | Value / Description |
| Chemical Name | 10-bromodec-1-yne |
| CAS Number | 228403-46-1 |
| Molecular Formula | C₁₀H₁₇Br |
| Molecular Weight | 217.15 g/mol |
| SMILES | C#CCCCCCCCCBr |
| Appearance | Clear, colorless to pale yellow liquid |
| Storage Conditions | 0–8 °C, protect from light and moisture |
| Solubility | Soluble in DCM, DMF, THF, and most organic solvents |
Mechanistic Reactivity & Causality
The true utility of 10-Bromo-1-decyne lies in its orthogonal reactivity. The two reactive termini can be addressed independently without the need for complex protecting group strategies, provided the reaction conditions are carefully controlled.
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The Terminal Alkyne (C#C): The terminal alkyne is slightly acidic (pKa ~ 25) and electron-rich. It readily undergoes deprotonation to form copper or palladium acetylides, facilitating CuAAC click chemistry or Sonogashira coupling. The causality behind choosing a 10-carbon alkyne over shorter chains (e.g., 5-bromo-1-pentyne) relates to the need for a flexible, sterically unhindered spacer that minimizes electronic interference between conjugated systems and attached payloads.
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The Primary Bromide (C-Br): The primary alkyl bromide is a classic electrophile. The excellent leaving group ability of the bromide ion, combined with the lack of steric hindrance at the primary carbon, makes it an ideal substrate for bimolecular nucleophilic substitution (SN2). This allows for the facile alkylation of amines, phenols, and thiols.
Bifunctional reactivity pathways of 10-Bromo-1-decyne.
Applications in Drug Development & Chemical Biology
A. Synthesis of P2Y6 Receptor Antagonists
In the pursuit of novel therapeutics for inflammatory and degenerative conditions, researchers have developed functionalized congeners of 2H-chromene P2Y6 receptor antagonists. 10-Bromo-1-decyne was utilized to introduce a long-chain alkyne moiety via Sonogashira coupling. The 10-carbon spacer was critical for extending the functional group into the intracellular receptor region, thereby driving redox-induced degradation of the receptor [1].
B. Development of MRI Contrast Agents
10-Bromo-1-decyne has been successfully employed in the synthesis of untargeted, sucrose-derived contrast agents (CAs) for magnetic resonance imaging (MRI) of the gastrointestinal tract. In a self-validating protocol, sucrose was reacted with sodium hydride and 10-bromo-1-decyne to afford an octaalkyne scaffold via SN2 etherification. The terminal alkynes were subsequently "clicked" with azide-terminated Gd-DOTA complexes using CuAAC. The resulting macromolecular CA demonstrated superior relaxometric properties and successfully imaged the GI tract without systemic leakage[2].
C. Total Synthesis of Marine Alkaloids
The bio-inspired synthesis of N-methylniphatyne A, a 3-alkylpyridine alkaloid isolated from the marine sponge Xestospongia sp., utilized 10-bromo-1-decyne as a core building block. The compound, which acts as a selective inhibitor of cancer cells adapted to nutrient starvation, was synthesized by coupling the lithium acetylide derived from an aminoalkyne with a pyridylalkyl bromide. The 10-carbon chain provided the necessary hydrophobic tail required for the molecule's cytotoxic activity against PANC-1 cells [3].
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols represent standardized, self-validating systems for utilizing 10-Bromo-1-decyne in the laboratory.
Protocol 1: SN2 Alkylation of Hydroxyl/Amine Groups
Causality & Validation: The use of a strong base (e.g., NaH) deprotonates the nucleophile, while a polar aprotic solvent (e.g., DMF) solvates the resulting cation, leaving the nucleophile highly reactive for the SN2 attack on the primary bromide. The cessation of hydrogen gas evolution acts as a self-validating indicator that deprotonation is complete.
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Preparation: Dissolve the nucleophile (e.g., sucrose or a primary amine, 1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.
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Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq per reactive site) at 0 °C. Stir for 30 minutes until hydrogen evolution ceases.
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Alkylation: Add 10-Bromo-1-decyne (1.2 eq per reactive site) dropwise. Warm the mixture to room temperature and stir for 12–16 hours.
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Quenching & Extraction: Quench the reaction carefully with cold water. Extract the aqueous layer with Ethyl Acetate (3x).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality & Validation: The Cu(I) catalyst, generated in situ from CuSO₄ and sodium ascorbate, specifically coordinates with the terminal alkyne of the 10-carbon chain. This lowers the activation energy for the [3+2] cycloaddition with an azide, ensuring complete regioselectivity (forming the 1,4-disubstituted 1,2,3-triazole). The color change from blue to pale yellow/brown acts as a self-validating visual indicator of active Cu(I) formation.
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Substrate Mixing: Dissolve the azide-bearing payload (1.0 eq) and the 10-Bromo-1-decyne derivative (1.1 eq) in a 1:1 mixture of tert-butanol and water.
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Catalyst Preparation: Prepare fresh stock solutions of CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.2 eq) in water.
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Reaction Initiation: Add the CuSO₄ solution followed immediately by the Sodium Ascorbate solution.
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Incubation: Stir vigorously at room temperature for 12–24 hours. Monitor completion via TLC or LC-MS.
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Workup: Dilute with water and extract with Dichloromethane (DCM). Wash the organic layer with EDTA solution to chelate and remove residual copper, dry, and concentrate.
Step-by-step workflow for CuAAC click chemistry using 10-Bromo-1-decyne.
References
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Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. Cells, 2024, 13(16), 1366. URL:[Link] [1]
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Demonstration of a sucrose-derived contrast agent for magnetic resonance imaging of the GI tract. Bioorganic & Medicinal Chemistry Letters, 2013, 23(7), 2061-2064. URL:[Link] [2]
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N-Methylniphatyne A, a New 3-Alkylpyridine Alkaloid as an Inhibitor of the Cancer Cells Adapted to Nutrient Starvation, from an Indonesian Marine Sponge of Xestospongia sp. Chemical and Pharmaceutical Bulletin, 2016, 64(7), 766-771. URL:[Link] [3]



